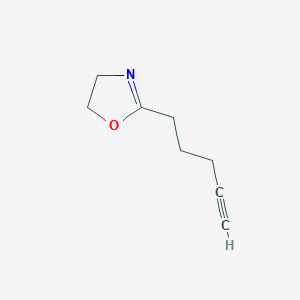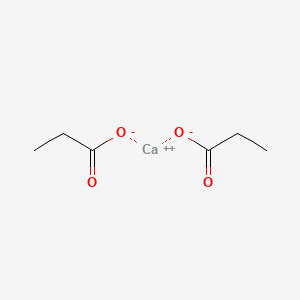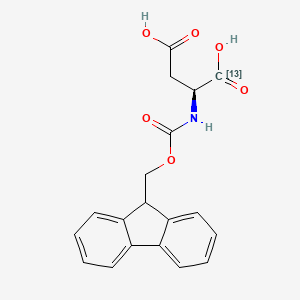
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester is a chemical compound with the molecular formula C16H18NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a pyrrolidinyl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with pyrrolidine and diphenyl chlorophosphate. The reaction typically occurs under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to other functional groups.
Substitution: The ester group can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, 1-pyrrolidinyl-, diphenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, 1-pyrrolidinyl-, diphenyl ester can be compared with other similar compounds, such as:
Phosphonic acid, diphenyl ester: Lacks the pyrrolidinyl group, which may affect its chemical properties and applications.
Phosphonic acid, 1-pyrrolidinyl-, monoethyl ester:
Eigenschaften
CAS-Nummer |
76168-02-0 |
|---|---|
Molekularformel |
C16H18NO3P |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
1-diphenoxyphosphorylpyrrolidine |
InChI |
InChI=1S/C16H18NO3P/c18-21(17-13-7-8-14-17,19-15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI-Schlüssel |
DSQBKNOVOLZUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)



![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
